molecular formula C8H17NO B13296238 3-(Cyclopropylamino)-2,2-dimethylpropan-1-ol

3-(Cyclopropylamino)-2,2-dimethylpropan-1-ol

Cat. No.: B13296238
M. Wt: 143.23 g/mol
InChI Key: FMPYHSMBBMEIRF-UHFFFAOYSA-N
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Description

3-(Cyclopropylamino)-2,2-dimethylpropan-1-ol is an organic compound characterized by the presence of a cyclopropylamino group attached to a 2,2-dimethylpropan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylamino)-2,2-dimethylpropan-1-ol typically involves the reaction of cyclopropylamine with 2,2-dimethylpropan-1-ol under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Common reaction conditions include moderate temperatures and pressures to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced catalytic systems and optimized reaction parameters can further enhance the production process, ensuring a consistent supply of high-quality compound.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylamino)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The cyclopropylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(Cyclopropylamino)-2,2-dimethylpropan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylamino)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, ultimately resulting in the desired therapeutic or biological outcome.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclopropylamino)-2,2-dimethylpropan-1-amine
  • 3-(Cyclopropylamino)-2,2-dimethylpropan-1-ol hydrochloride
  • This compound acetate

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

3-(cyclopropylamino)-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C8H17NO/c1-8(2,6-10)5-9-7-3-4-7/h7,9-10H,3-6H2,1-2H3

InChI Key

FMPYHSMBBMEIRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC1CC1)CO

Origin of Product

United States

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